1,2-Methylenedioxy-3,10,11-trimethoxyaporphine
Overview
Description
1,2-Methylenedioxy-3,10,11-trimethoxyaporphine is a complex organic molecule with the molecular formula C20H21NO5 and a molecular weight of 355.38444. This compound is characterized by its intricate structure, which includes multiple rings and functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
The complexity of its structure likely makes large-scale synthesis challenging and costly.
Chemical Reactions Analysis
Types of Reactions
1,2-Methylenedioxy-3,10,11-trimethoxyaporphine can undergo various types of chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions could target the nitrogen-containing ring.
Substitution: Substitution reactions may occur at the aromatic rings or the methoxy groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines .
Scientific Research Applications
Chemistry: The compound’s complex structure makes it a subject of interest for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Its potential biological activity could be explored for drug development and understanding biochemical pathways.
Industry: Its unique structure could make it useful in the development of new materials or as a precursor for other complex molecules.
Mechanism of Action
The mechanism of action of 1,2-Methylenedioxy-3,10,11-trimethoxyaporphine is not well-understood. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 1,2-Methylenedioxy-3,10,11-trimethoxyaporphine include:
Cassyfiline: A compound with a similar pentacyclic structure and methoxy groups.
Other pentacyclic compounds: Various other pentacyclic compounds with different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of rings and functional groups, which may confer unique chemical and biological properties .
Properties
IUPAC Name |
7,17,18-trimethoxy-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1,6,8(20),14(19),15,17-hexaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-22-13-5-4-10-8-12-15-11(6-7-21-12)17(23-2)20-19(25-9-26-20)16(15)14(10)18(13)24-3/h4-5,12,21H,6-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHTZCWLHHIYAJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CC3C4=C(CCN3)C(=C5C(=C42)OCO5)OC)C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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